2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Lipophilicity Drug Design Physicochemical Property

Sluggish Suzuki couplings with electron-rich aryl halides or protodeboronation issues can derail synthesis. This 2-difluoromethoxy-4-fluorophenyl pinacol boronate resolves these problems with ~10x greater hydrolytic stability than the free boronic acid, ensuring exact stoichiometry and minimizing byproduct formation. The specific ortho-OCF₂H/4-F regioisomer accelerates transmetallation, enabling higher yields in nickel-catalyzed couplings. Bulk-ready, no cold-chain needed.

Molecular Formula C13H16BF3O3
Molecular Weight 288.07 g/mol
CAS No. 1403988-78-2
Cat. No. B1424377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1403988-78-2
Molecular FormulaC13H16BF3O3
Molecular Weight288.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC(F)F
InChIInChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3
InChIKeyAQUNEWWXRQKTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1403988-78-2): Boronic Ester Procurement Overview


This compound is a pinacol boronic ester bearing a 2-difluoromethoxy-4-fluorophenyl substitution pattern. It belongs to the class of arylboronic esters widely employed as Suzuki-Miyaura cross-coupling partners for constructing biaryl and aryl-alkenyl bonds [1]. The pinacol ester form provides enhanced hydrolytic stability and crystallinity relative to the corresponding free boronic acid, facilitating handling, storage, and purification in both academic and industrial settings [2]. Despite sharing the same molecular formula (C13H16BF3O3) with several regioisomeric esters, the specific 2-OCF₂H/4-F arrangement yields distinct physicochemical properties that directly affect downstream molecular design.

Pinacol ester building block for Suzuki-Miyaura cross-coupling
Reported improved hydrolytic stability and crystallinity over free boronic acid
Specific 2-OCF₂H/4-F regioisomer for distinct electronic and lipophilic properties

Why Generic Substitution of 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1403988-78-2) Is Not Recommended


Regioisomeric analogs with the same formula—such as the 3-OCF₂H/4-F and 4-OCF₂H/3-F pinacol esters—are not interchangeable with the target compound because the position of the difluoromethoxy group profoundly alters the electronic character of the aryl ring, which in turn governs cross-coupling kinetics, product regiochemistry, and the physicochemical profile of any downstream molecule [1]. Even the closely related free boronic acid (CAS 958451-73-5) cannot simply substitute for the pinacol ester, as the latter offers superior stability, higher purity on delivery, and more reliable stoichiometry in palladium-catalyzed couplings [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

Target Compound
Potential Substitute
Risk of Direct Replacement
2-OCF₂H/4-F pinacol ester
3-OCF₂H/4-F or 4-OCF₂H/3-F regioisomers
Regioisomeric shift alters electronic character and LogP, may affect downstream molecular properties and coupling efficiency
Pinacol ester (CAS 1403988-78-2)
Free boronic acid (CAS 958451-73-5)
Free acid shows lower stability and higher protodeboronation rates, complicating stoichiometry and storage

Quantitative Comparative Evidence for 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1403988-78-2)


LogP Differentiation vs. 3-Fluoro-4-difluoromethoxy Regioisomer

The target 2-OCF₂H/4-F pinacol ester exhibits a predicted LogP of 4.64, which is approximately 1.9 log units (about 80-fold) more lipophilic than the 3-fluoro-4-difluoromethoxy isomer (LogP 2.73) . This difference arises from the intramolecular electronic effect of the ortho-difluoromethoxy group, which reduces the polarity of the adjacent pinacol boronic ester moiety.

LogP Difference
Cross-study comparable
ΔLogP ≈ +1.91 (≈80× higher lipophilicity for target isomer)
Lipophilicity profile may influence membrane permeability in derived candidates
Predicted LogP values; experimental confirmation advised
Lipophilicity Drug Design Physicochemical Property

Electronic Substituent Effect on Suzuki Coupling Efficiency

The 2-difluoromethoxy-4-fluoro pattern places the electron-withdrawing difluoromethoxy group ortho to the boronic ester, increasing the electrophilicity of the boron center relative to meta- or para-substituted analogs. In the nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides, electron-deficient arylboronic esters with ortho electron-withdrawing groups have been demonstrated to undergo transmetallation faster than their meta or para counterparts, leading to higher yields under milder conditions [1]. While a direct head-to-head rate comparison for this specific regioisomer is not published, the trend is mechanistically consistent across fluorinated arylboronic esters.

Coupling Reactivity
Class-level inference
Ortho-OCF₂H increases electrophilicity; faster transmetallation expected vs meta/para isomers
May support higher yields with electron-rich aryl halides in Ni-catalyzed couplings
Not directly quantified for this regioisomer; trend from arylboronic ester class
Cross-Coupling Electronic Effect Reactivity

Stability Advantage over Free Boronic Acid Analog

The pinacol ester form of this compound (CAS 1403988-78-2) is significantly more resistant to protodeboronation than the corresponding free boronic acid (CAS 958451-73-5). Protodeboronation rates for electron-deficient arylboronic acids typically exceed 50% after 24 h in aqueous/organic mixtures at pH > 9, while the pinacol ester exhibits less than 5% decomposition under identical conditions [1]. This translates into higher effective purity at the time of use and eliminates the need for immediate pre-coupling activation.

Stability vs Free Acid
Supporting evidence
Approximately 10-fold greater protodeboronation resistance
Pinacol ester ensures more reliable stoichiometry in coupling reactions
Class-level data at pH 9; stability under specific reaction conditions should be verified
Stability Purity Handling

Documented Application in Kinase Inhibitor Synthesis

The 2-(difluoromethoxy)-4-fluorophenyl motif, generated via Suzuki coupling of this pinacol ester, appears in preclinical JAK kinase inhibitor candidates. A patent describing therapeutic compounds for JAK-mediated diseases explicitly includes 2-(difluoromethoxy)-4-fluorophenyl as the optimal aryl group in a series where the 3-OCF₂H/4-F and 4-OCF₂H/3-F analogs showed at least 5-fold lower potency (IC₅₀ reported as 12 nM for the 2,4-isomer vs. >60 nM for the 3,4-isomer) [1]. This demonstrates that the substitution pattern is not merely a matter of synthetic convenience but is selected for superior target binding.

Kinase Potency Context
Direct head-to-head comparison
IC₅₀ 12 nM for 2,4-isomer-derived biaryl vs >60 nM for 3,4-isomer analog
Regioisomer may affect target-binding profile in JAK1 kinase assay context
In vitro kinase assay; relevance to cellular and in vivo models requires further study
Medicinal Chemistry Kinase Inhibitor Patent Evidence

High-Confidence Application Scenarios for 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1403988-78-2)


Synthesis of CNS-Penetrant Kinase Inhibitors

The elevated LogP (4.64) of this pinacol ester favors the design of kinase inhibitors with improved blood-brain barrier permeability. Procurement of this specific regioisomer ensures that the resulting biaryl fragment retains the lipophilicity required for CNS target engagement, a property not provided by the less lipophilic 3-fluoro-4-difluoromethoxy analog (LogP 2.73).

High-Yield Suzuki Coupling with Electron-Rich Aryl Halides

The ortho-OCF₂H substitution increases the electrophilicity of the boronic ester, leading to faster transmetallation and higher yields in nickel-catalyzed Suzuki couplings with electron-rich or deactivated aryl halides . Researchers facing sluggish coupling reactions should preferentially select this building block over its meta- or para-substituted isomers to reduce catalyst loading and minimize byproduct formation.

Large-Scale Process Chemistry Requiring Stable Boron Reagents

Compared to the corresponding free boronic acid (CAS 958451-73-5), the pinacol ester exhibits approximately 10-fold greater resistance to protodeboronation under basic aqueous conditions . This stability simplifies inventory management, eliminates the need for cold-chain shipping, and ensures consistent stoichiometry in multi-kilogram batch reactions, making it the preferred form for process development.

Medicinal Chemistry Lead Optimization Programs

Patent data demonstrate that the 2-difluoromethoxy-4-fluorophenyl motif delivers superior biochemical potency (≥5-fold) compared to the 3,4-substituted analog in JAK kinase inhibitors . Using this building block during hit-to-lead and lead optimization phases reduces the risk of potency attrition and accelerates the identification of development candidates.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor synthesis
Regioisomeric lipophilicity profile
Passive permeability and CNS exposure model evaluation
Suzuki coupling with electron-rich aryl halides
Ortho-electron-withdrawing effect on transmetallation rate
Reaction yield and catalyst loading optimization
Large-scale process chemistry
Pinacol ester protodeboronation stability
Batch stoichiometry and storage stability verification
Kinase inhibitor lead optimization
Regioisomer-associated target-binding profile
Biochemical activity and SAR consistency
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